The compound 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride (CAS No. 6341-41-9) belongs to the N-substituted hydrazine class, featuring a protonated hydrazine core (–NH–NH₂⁺) linked to two distinct aromatic systems: a naphthalene ring at the 1-position and a phenyl group at the 1'-position. Its hydrochloride salt form enhances aqueous solubility and crystallinity, critical for synthetic applications [4].
Systematic Nomenclature and Molecular Architecture:
Cl.NN(C1C=CC=C2C=CC=CC2=1)C1C=CC=CC=1 [4]. Nomenclature Variants in Scientific Literature:Table 1: Nomenclature and Identifiers of the Compound
| Naming Convention | Identifier | Source |
|---|---|---|
| Hydrazine, 1-(1-naphthalenyl)-1-phenyl- | CID 413287 | PubChem [1] |
| 1-Naphthalen-1-yl-1-phenylhydrazine | CID 161472020 | PubChem [2] |
| 1-(Naphthalen-1-yl)-1-phenylhydrazine hydrochloride | CAS 6341-41-9 | AiFChem [4] |
| 1-(Naphthalen-1-yl)-1-phenylhydrazine | CAS 73405-62-6 | BLD Pharm [6] |
The structural uniqueness arises from the naphthalene-1-yl attachment, which creates electronic asymmetry absent in simpler analogs like phenylhydrazine hydrochloride. This asymmetry facilitates regioselective reactions at the hydrazine nitrogen or naphthalene C2/C8 positions [7].
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: